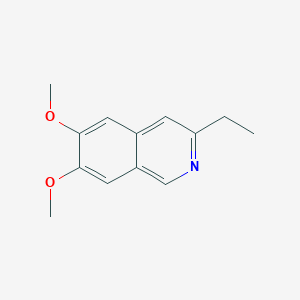

3-Ethyl-6,7-dimethoxyisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethyl-6,7-dimethoxyisoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-Ethyl-6,7-dimethoxyisoquinoline has shown potential in the development of therapeutic agents. Its derivatives are being investigated for their efficacy against various diseases, including:

- Cancer: Studies indicate that isoquinoline derivatives can inhibit cancer cell proliferation. For instance, compounds derived from 6,7-dimethoxyisoquinoline have been evaluated for their cytotoxic effects on different cancer cell lines, demonstrating promising results in vitro .

- Neurological Disorders: Research has highlighted the role of isoquinoline compounds in treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems positions them as candidates for further investigation in conditions like Alzheimer's disease .

Biological Research

In biological research, this compound serves as a vital tool for studying cellular mechanisms:

- Cellular Mechanisms: The compound is utilized to explore the pathways involved in cell signaling and apoptosis. Its derivatives have been shown to interact with proteins involved in these processes, providing insights into disease mechanisms .

- Antibacterial Activity: Recent studies have identified antibacterial properties of isoquinoline derivatives against strains such as Staphylococcus aureus and Enterococcus faecalis. The mechanism involves stabilizing the FtsZ protein, crucial for bacterial cell division .

Organic Synthesis

This compound is an important intermediate in organic synthesis:

- Synthesis of Complex Molecules: It serves as a precursor for synthesizing more complex organic compounds. The versatility of isoquinoline derivatives allows chemists to modify their structures to enhance biological activity or develop new materials .

| Application Area | Specific Use Case | Results/Findings |

|---|---|---|

| Pharmaceutical Development | Cancer treatment | Cytotoxic effects observed in vitro |

| Biological Research | Antibacterial activity | Effective against MRSA and VRE |

| Organic Synthesis | Precursor for complex molecules | Facilitates the synthesis of bioactive compounds |

Natural Product Chemistry

The compound is also significant in natural product chemistry:

- Bioactive Compound Identification: Researchers utilize this compound to identify and synthesize bioactive natural products. This can lead to the discovery of new drugs derived from natural sources .

Analytical Chemistry

In analytical chemistry, this compound aids in developing methods for detection and quantification:

- Quality Control: It is employed in analytical techniques to ensure the purity and concentration of pharmaceutical products. This application is critical for maintaining safety standards in drug development and manufacturing .

Case Studies

Several case studies illustrate the applications of this compound:

- Antibacterial Activity Study : A study conducted on various isoquinoline derivatives demonstrated significant antibacterial activity against resistant strains of bacteria. The research highlighted the compound's ability to inhibit bacterial growth by targeting FtsZ polymerization .

- Cytotoxicity Assessment : In vitro assays on cancer cell lines revealed that specific derivatives of this compound exhibited potent cytotoxicity, suggesting their potential as anticancer agents .

- Synthesis Methodology : A novel one-pot synthesis method for preparing 6,7-dimethoxyisoquinoline derivatives was developed, improving yield and purity while reducing costs and waste .

Propiedades

IUPAC Name |

3-ethyl-6,7-dimethoxyisoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-4-11-5-9-6-12(15-2)13(16-3)7-10(9)8-14-11/h5-8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRVPIOYSAGZAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C2C=C(C(=CC2=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.